Cas no 1092299-86-9 (2-(2-methoxyethyl)pyrimidine-4-carboxylic acid)

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- KAWWDSNADNPDSX-UHFFFAOYSA-N

- 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid

-

- MDL: MFCD11519872

- インチ: 1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12)

- InChIKey: KAWWDSNADNPDSX-UHFFFAOYSA-N

- ほほえんだ: C1(CCOC)=NC=CC(C(O)=O)=N1

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6210-1G |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95% | 1g |

¥ 2,626.00 | 2023-03-01 | |

| Enamine | EN300-96655-1.0g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95.0% | 1.0g |

$614.0 | 2025-02-21 | |

| Enamine | EN300-96655-0.25g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95.0% | 0.25g |

$289.0 | 2025-02-21 | |

| Enamine | EN300-96655-5.0g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95.0% | 5.0g |

$1779.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559730-5g |

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 98% | 5g |

¥17058.00 | 2024-08-09 | |

| Enamine | EN300-96655-10g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 10g |

$2638.0 | 2023-09-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6210-10g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95% | 10g |

¥11676.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6210-100mg |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95% | 100mg |

¥786.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6210-250mg |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95% | 250mg |

¥1050.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6210-1g |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |

1092299-86-9 | 95% | 1g |

¥2627.0 | 2024-04-26 |

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

2-(2-methoxyethyl)pyrimidine-4-carboxylic acidに関する追加情報

Introduction to 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid (CAS No. 1092299-86-9)

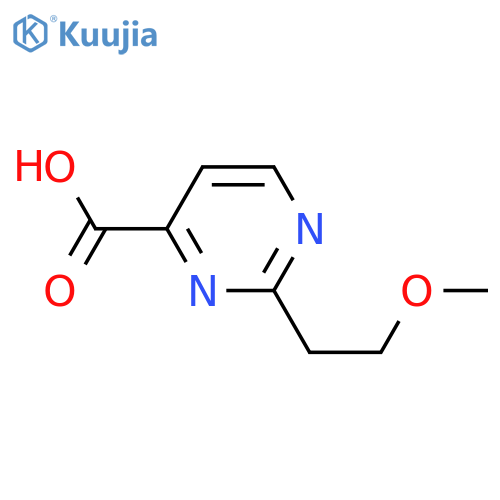

2-(2-methoxyethyl)pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1092299-86-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its structural versatility and potential applications in drug development, particularly in the synthesis of bioactive molecules targeting various therapeutic pathways.

The molecular structure of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid consists of a pyrimidine core substituted with a 2-methoxyethyl group at the 2-position and a carboxylic acid moiety at the 4-position. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The presence of both an ether linkage and a carboxylic acid functionality allows for further derivatization, enabling the creation of more complex pharmacophores.

In recent years, there has been growing interest in pyrimidine-based compounds due to their role as key scaffolds in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their biological activity. Among these, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid has shown promise in several preclinical studies, particularly in the context of anticancer and anti-inflammatory therapies.

One of the most compelling aspects of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is its potential as a building block for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these conditions. The structural features of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid make it an attractive candidate for such applications, as it can be modified to interact with the active sites of kinases.

Recent advancements in computational chemistry have further enhanced the utility of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid. Molecular modeling techniques allow researchers to predict the binding affinity and specificity of this compound towards target proteins with high accuracy. These predictions are invaluable in guiding the design of novel drug candidates, reducing the time and cost associated with traditional trial-and-error approaches.

Moreover, the synthesis of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid has been optimized to ensure high yield and purity. Modern synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to minimize waste and improve efficiency. These advancements not only make the compound more accessible but also align with global efforts to promote sustainable chemical practices.

The pharmacological profile of 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid has been investigated in various cellular and animal models. Preliminary studies suggest that this compound exhibits inhibitory effects on certain cancer cell lines, possibly by disrupting critical signaling pathways involved in tumor growth and survival. Additionally, its anti-inflammatory properties have been observed in in vitro assays, indicating its potential as a therapeutic agent for inflammatory diseases.

In conclusion, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid (CAS No. 1092299-86-9) represents a promising compound in pharmaceutical research. Its unique structural features, coupled with its potential biological activities, make it a valuable asset for drug discovery programs targeting cancer and inflammation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

1092299-86-9 (2-(2-methoxyethyl)pyrimidine-4-carboxylic acid) 関連製品

- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)

- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)

- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

- 1531992-54-7(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2229585-08-2(3-(5-nitrothiophen-2-yl)oxypyrrolidine)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)